molecular formula C14H15NO2S B12151087 N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide

N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide

Cat. No.: B12151087
M. Wt: 261.34 g/mol
InChI Key: HWEMBMPVENCHDT-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide is a compound that features a thiophene ring substituted with dimethyl groups and a benzamide moiety with a methoxy group. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C14H15NO2S/c1-9-8-13(18-10(9)2)15-14(16)11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,15,16)

InChI Key

HWEMBMPVENCHDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)NC(=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide, typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes and environmentally sustainable strategies. For example, the use of bis(alkoxo)palladium complexes enables efficient C-H arylation of thiophenes . Additionally, metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K provide substituted thiophenes in good yields .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, they can inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide is unique due to its specific substitution pattern on the thiophene ring and the presence of a methoxybenzamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .

Biological Activity

N-(4,5-Dimethylthiophen-2-yl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring and a methoxybenzamide moiety. The structural formula can be represented as follows:

C13H15NO2S\text{C}_{13}\text{H}_{15}\text{N}\text{O}_2\text{S}

This compound's unique structure is believed to contribute to its biological activity, particularly in modulating specific molecular targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The thiophene ring enhances binding affinity due to its electron-rich nature, which facilitates interactions with target proteins. The methoxy group may improve the compound's solubility and stability, further enhancing its pharmacological profile.

Anticancer Properties

There is emerging evidence that compounds similar to this compound exhibit anticancer properties. These compounds may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. Preliminary data suggest that they could be developed as lead compounds for cancer therapy .

Study on Antiviral Efficacy

In a study evaluating the antiviral effects of benzamide derivatives, researchers found that certain compounds exhibited significant inhibitory effects on HBV replication in vitro. The IC50 values for effective compounds ranged from 1.99 µM to 3.30 µM for wild-type and drug-resistant strains respectively . Although direct studies on this compound are not available, these findings highlight the potential of benzamide derivatives in antiviral applications.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. While specific data for this compound is lacking, related compounds have shown favorable ADME characteristics in preclinical models . Toxicological assessments are necessary to establish safety profiles before clinical applications.

Comparative Analysis of Related Compounds

To better understand the potential of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
N-(4-Chlorophenyl)-4-methoxybenzamideChlorine substituent enhances activityAntiviral against HBV1.99 (wild-type)
N-(3-Cyano-4,5-dimethylthiophen-2-yl)Cyano group increases binding affinityPotential anticancer propertiesNot specified
4-Methoxy-3-(Methylamino) BenzamideMethylamino group enhances solubilityBroad-spectrum antiviral1.99 (HBV)

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